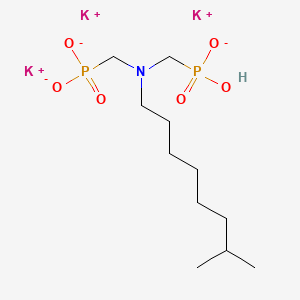
Tripotassium hydrogen ((isononylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium hydrogen ((isononylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C₁₁H₂₄K₃NO₆P₂ and a molecular weight of 445.554 g/mol . It is known for its unique structure, which includes a bisphosphonate group, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of tripotassium hydrogen ((isononylimino)bis(methylene))bisphosphonate typically involves the reaction of isononylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
Tripotassium hydrogen ((isononylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tripotassium hydrogen ((isononylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Mechanism of Action
The mechanism of action of tripotassium hydrogen ((isononylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The bisphosphonate group binds to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption. This action is similar to other bisphosphonates, where the compound attaches to bone surfaces and impairs osteoclast function, leading to decreased bone resorption and increased bone density .
Comparison with Similar Compounds
Tripotassium hydrogen ((isononylimino)bis(methylene))bisphosphonate can be compared with other bisphosphonates such as alendronate, risedronate, and zoledronic acid. These compounds share a similar mechanism of action but differ in their chemical structures and potency. For example:
Alendronate: Known for its high affinity for bone mineral and strong inhibitory effects on osteoclasts.
Risedronate: Similar to alendronate but with a different side chain, affecting its binding affinity and duration of action.
Zoledronic acid: A more potent bisphosphonate with a longer duration of action and higher efficacy in reducing bone resorption
The uniqueness of this compound lies in its specific structure, which may offer distinct advantages in certain applications compared to other bisphosphonates.
Properties
CAS No. |
93982-84-4 |
|---|---|
Molecular Formula |
C11H24K3NO6P2 |
Molecular Weight |
445.55 g/mol |
IUPAC Name |
tripotassium;hydroxy-[[7-methyloctyl(phosphonatomethyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C11H27NO6P2.3K/c1-11(2)7-5-3-4-6-8-12(9-19(13,14)15)10-20(16,17)18;;;/h11H,3-10H2,1-2H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI Key |
BIAPJMAMBJWKJI-UHFFFAOYSA-K |
Canonical SMILES |
CC(C)CCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


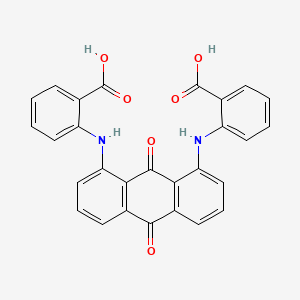


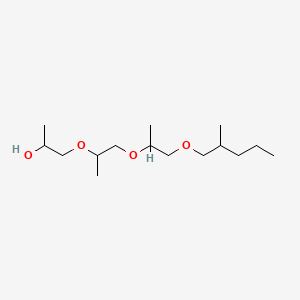
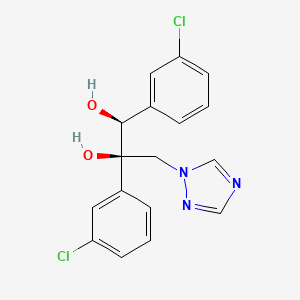
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
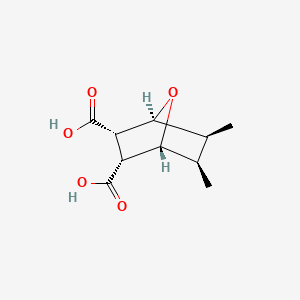


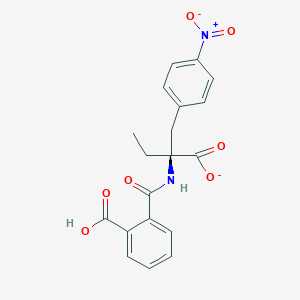
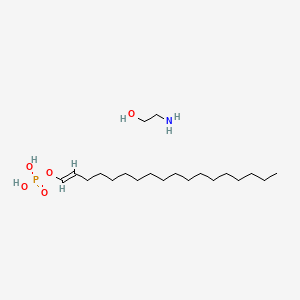
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
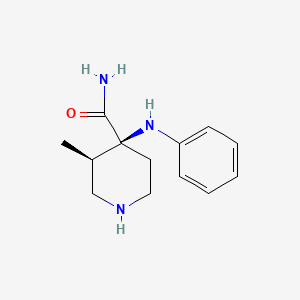
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
